1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and piperidine.
Reaction Conditions: The methoxypyridine is first functionalized to introduce a reactive group, such as a halide, which can then undergo nucleophilic substitution with piperidine.
Catalysts and Solvents: Common catalysts for this reaction include palladium-based catalysts, and solvents such as dimethylformamide or tetrahydrofuran are often used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with various receptors or enzymes, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-[(6-Chloropyridin-3-yl)methyl]piperidin-3-ol
- 1-[(6-Fluoropyridin-3-yl)methyl]piperidin-3-ol
- 1-[(6-Methylpyridin-3-yl)methyl]piperidin-3-ol
Uniqueness: 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-[(6-methoxypyridin-3-yl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-16-12-5-4-10(7-13-12)8-14-6-2-3-11(15)9-14/h4-5,7,11,15H,2-3,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDHSUNUAPQXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.